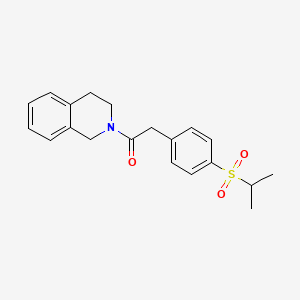

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a synthetic organic compound characterized by a unique isoquinoline moiety coupled with a phenylethanone core. The intricate combination of these molecular structures gives rise to properties that are both scientifically intriguing and potentially valuable across various domains.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multi-step reactions that commence with the formation of the isoquinoline ring. A common approach is to start with 3,4-dihydroisoquinoline and introduce the ethanone functionality via Friedel-Crafts acylation using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The subsequent introduction of the sulfonyl group can be achieved via sulfonation using isopropylsulfonyl chloride and a base like pyridine under controlled conditions to ensure selectivity and high yield.

Industrial Production Methods

On an industrial scale, the compound’s synthesis often employs optimized reaction conditions to enhance efficiency and reduce costs. This might involve continuous flow chemistry techniques, which ensure precise control over reaction parameters, such as temperature and pressure, ultimately improving product consistency and scalability.

化学反応の分析

Types of Reactions

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is reactive under various conditions, undergoing:

Oxidation: : Forms sulfoxides and sulfones when treated with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.

Reduction: : Yields alcohols or amines when reduced using agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Nucleophilic and electrophilic substitutions on both the isoquinoline and phenyl rings are possible under appropriate conditions, typically involving halogens or strong bases/acids.

Common Reagents and Conditions

Key reagents include:

Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid

Reducing Agents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas

Bases: : Sodium hydride, pyridine

Acids: : Hydrochloric acid, sulfuric acid

科学的研究の応用

Chemistry

In synthetic organic chemistry, the compound serves as an intermediate for the construction of more complex molecular architectures, proving invaluable in the development of novel pharmaceuticals and agrochemicals.

Biology

The presence of an isoquinoline ring indicates potential biological activity, making it a candidate for screening in biological assays to discover new enzyme inhibitors or receptor modulators.

Medicine

The compound is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer potentials. Its structural features are promising for the development of new therapeutic agents targeting specific molecular pathways.

Industry

In industrial applications, its unique chemical properties may be utilized in the design of specialized materials, such as polymers with enhanced mechanical or thermal stability, or in the creation of advanced catalysts.

作用機序

The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety can interact with various biomolecular structures through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the biological activity of the compound. The sulfonyl group may enhance solubility and stability, contributing to the overall bioavailability and efficacy of the compound.

類似化合物との比較

Similar Compounds

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-phenylethanone: : Lacks the sulfonyl group, offering a simpler structure but potentially reduced biological activity.

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-methylphenyl)ethanone: : Substitutes the isopropylsulfonyl group with a methyl group, affecting reactivity and potency.

2-(4-(Isopropylsulfonyl)phenyl)ethanone: : Omits the isoquinoline moiety, impacting the overall chemical behavior and applications.

Uniqueness

1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone stands out due to its balanced combination of an isoquinoline ring and an isopropylsulfonyl-substituted phenyl group. This unique structure provides distinctive chemical and biological properties, making it a versatile compound for various applications.

There you have it! A detailed exploration into the fascinating world of this compound. Is there anything else you’d like to dive into?

生物活性

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H26N2O3S, with a molecular weight of approximately 398.52 g/mol. Its structure features a dihydroisoquinoline moiety, which is known for various biological activities, including neuroprotective and antitumor effects.

Research indicates that compounds containing the dihydroisoquinoline structure may interact with various neurotransmitter systems and receptors, including sigma receptors. For instance, σ₂ receptors have been identified as promising biomarkers in cancer diagnosis due to their correlation with tumor proliferation rates .

The compound's interaction with sigma receptors suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia . Additionally, the isopropylsulfonyl group may enhance the compound's solubility and bioavailability, further contributing to its therapeutic efficacy.

Biological Activities

- Neuroprotective Effects : Studies have shown that dihydroisoquinoline derivatives can exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress.

- Antitumor Activity : The compound may also display antitumor effects through its action on sigma receptors, which are implicated in tumor cell proliferation and survival .

- Anti-inflammatory Properties : Some derivatives have been noted for their ability to reduce inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

特性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-15(2)25(23,24)19-9-7-16(8-10-19)13-20(22)21-12-11-17-5-3-4-6-18(17)14-21/h3-10,15H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHALIMTZQOKQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。